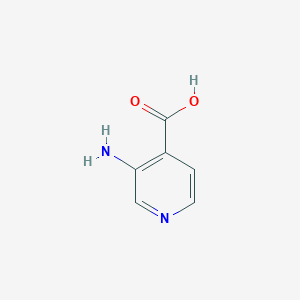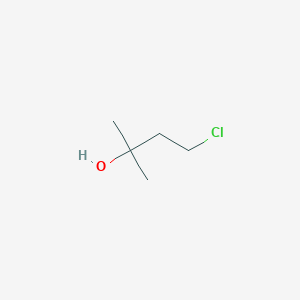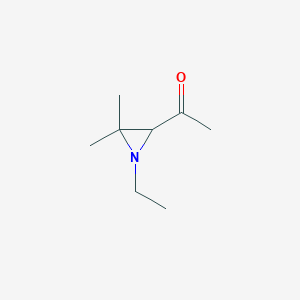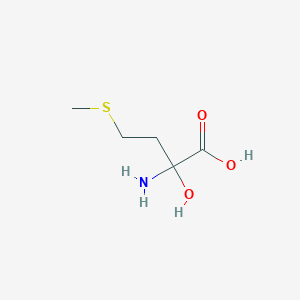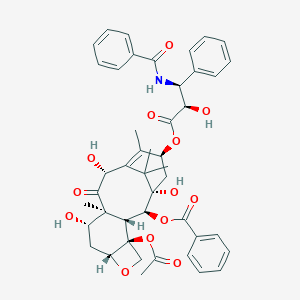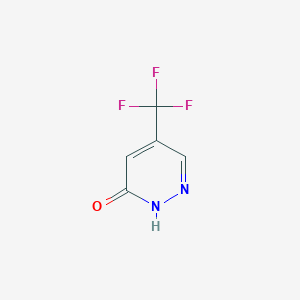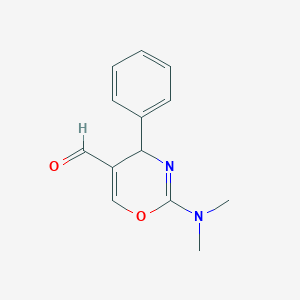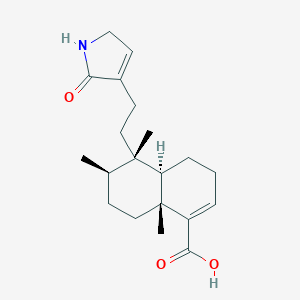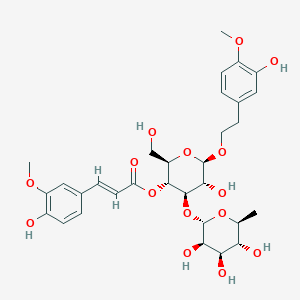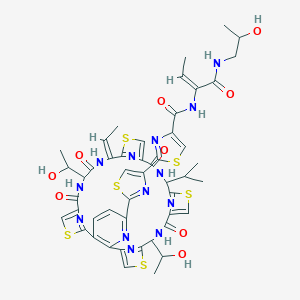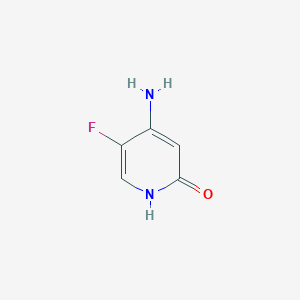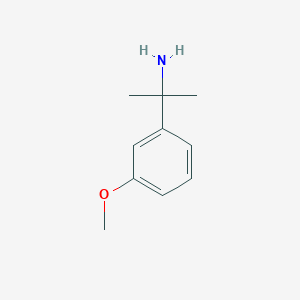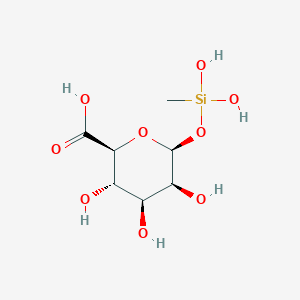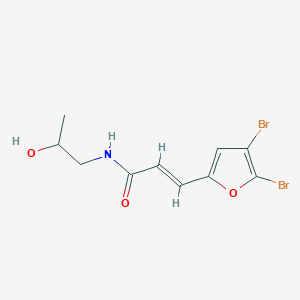
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide, also known as HDBFA, is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. HDBFA is a derivative of furan, an organic compound that is widely used in the chemical industry. HDBFA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mécanisme D'action
The mechanism of action of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to inhibit several protein kinases, including Akt, which is involved in cell survival and proliferation, and ERK1/2, which is involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cell signaling pathways. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide in lab experiments is its specificity towards protein kinases, which allows for the identification of potential drug candidates with high selectivity. However, one of the limitations of using N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide in scientific research. One direction is to further investigate its mechanism of action and identify additional protein kinases that it can inhibit. Another direction is to explore its potential use in combination with other compounds to enhance its efficacy. Additionally, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be modified to improve its solubility and bioavailability, which can expand its use in different research fields.
Méthodes De Synthèse
The synthesis of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be achieved through a two-step reaction process. The first step involves the reaction between 4,5-dibromo-2-furancarboxylic acid and 2-hydroxypropylamine, which results in the formation of an intermediate product. The second step involves the reaction between the intermediate product and acryloyl chloride, which results in the formation of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide.
Applications De Recherche Scientifique
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been used in various scientific research fields, including cancer research, drug discovery, and environmental studies. In cancer research, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has also been used in drug discovery to identify potential drug candidates by screening large libraries of compounds. In environmental studies, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been used as a probe to detect and quantify the presence of heavy metals in water.
Propriétés
Numéro CAS |
100036-97-3 |
|---|---|
Nom du produit |
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide |
Formule moléculaire |
C10H11Br2NO3 |
Poids moléculaire |
353.01 g/mol |
Nom IUPAC |
(E)-3-(4,5-dibromofuran-2-yl)-N-(2-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C10H11Br2NO3/c1-6(14)5-13-9(15)3-2-7-4-8(11)10(12)16-7/h2-4,6,14H,5H2,1H3,(H,13,15)/b3-2+ |
Clé InChI |
SAHYPAVKKJLDDT-NSCUHMNNSA-N |
SMILES isomérique |
CC(CNC(=O)/C=C/C1=CC(=C(O1)Br)Br)O |
SMILES |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
SMILES canonique |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
Synonymes |
HPDBFA N-2-hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



